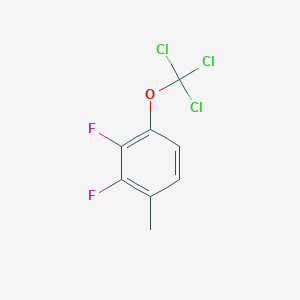

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

2,3-difluoro-1-methyl-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(7(13)6(4)12)14-8(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFWISDOBTJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1. Organic Synthesis:

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for selective reactions that are crucial in developing new compounds in medicinal chemistry.

2. Biological Studies:

Preliminary studies indicate that this compound may interact with specific biological targets, such as enzymes or receptors, influencing various cellular processes. This interaction potential makes it a candidate for further research in pharmacology and biochemistry.

3. Medicinal Chemistry:

Due to its structural properties, this compound is being investigated for potential pharmaceutical applications. Its ability to form active metabolites could lead to the development of new therapeutic agents targeting specific diseases.

Case Study 1: Enzyme Interaction

Research conducted on the binding affinity of this compound with specific enzymes demonstrated promising results. The compound was found to inhibit certain enzyme activities, suggesting its potential as a lead compound in drug discovery.

Case Study 2: Agrochemical Development

In agrochemical research, derivatives of this compound have been explored for their efficacy as pesticides. The fluorinated structure enhances lipophilicity and metabolic stability, making it suitable for developing new agrochemical products.

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and trichloromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Overview of Provided Evidence

The cited research investigates:

- Mechanisms of ESD for benzene films on Pt surfaces, including dissociative electron attachment (DEA), dipolar dissociation (DD), and dissociative ionization (DI) .

- Thickness and energy dependencies of anion/cation yields. For example, anion yields plateau at 2 monolayers (ML), while cation yields increase up to 12 ML .

- Role of secondary electrons from the Pt substrate in fragment desorption, particularly heavy anions (e.g., C₆H₅⁻) peaking at 500 eV .

- Comparisons with other molecules (e.g., pyrimidine, nitromethane) and gas-phase benzene .

Key Limitations

Focus on Benzene Fundamentals :

- Studies emphasize benzene’s electronic interactions with Pt surfaces and electron-induced fragmentation. For example:

- Anion yields (e.g., H⁻, C₂H⁻) exceed cation yields by two orders of magnitude due to DEA dominance at low energies .

- Metal substrate effects (e.g., image-charge attraction, secondary electrons) suppress cation desorption .

Comparisons to Other Molecules: References to fluorobenzenes (e.g., , citation ) discuss gas-phase electron attachment but lack condensed-phase or trichloromethoxy-substituted analogs.

Suggested Pathways for Future Research

To compare 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene with similar compounds, the following studies would be required:

Synthesis and Characterization: Investigate electronic properties (e.g., dipole moments, ionization potentials) influenced by fluorine and trichloromethoxy substituents.

Electron Interaction Studies :

- Perform ESD experiments on thin films of the compound and analogs (e.g., 2,4-dichloro-1-(trifluoromethoxy)benzene ) to assess fragmentation pathways.

Substrate Effects :

- Compare desorption yields on Pt vs. inert substrates (e.g., argon buffer layers) to isolate substituent-driven vs. metal-driven behaviors .

Computational Modeling :

- Use density functional theory (DFT) to predict dissociation thresholds and compare with experimental data, as done for benzene on Pt .

Biological Activity

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity profiles, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Two fluorine atoms at the 2 and 3 positions.

- A methyl group at the 1 position.

- A trichloromethoxy group at the 4 position.

This specific arrangement contributes to its chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogenated groups enhance lipophilicity, facilitating membrane penetration and subsequent interaction with cellular targets such as enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, altering physiological responses.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

Case Studies

- Antimicrobial Activity : A study highlighted the compound's efficacy against Pseudomonas putida, demonstrating its potential as an antimicrobial agent in environmental applications .

- Cytotoxicity in Cancer Models : In vitro studies showed that the compound could induce apoptosis in certain cancer cell lines, suggesting a mechanism that warrants further exploration for therapeutic applications .

Research Findings

Recent investigations have focused on optimizing the biological properties of this compound through structural modifications. These modifications aim to enhance its solubility and bioavailability while maintaining or improving its efficacy against target pathogens or cancer cells.

Key Findings:

- Structural analogs with varying halogen substitutions were synthesized to assess their biological activity, revealing insights into structure-activity relationships (SAR) .

- The incorporation of polar functional groups improved aqueous solubility but required careful balancing to maintain biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2,3-difluoro-1-methyl-4-(trichloromethoxy)benzene?

The compound can be synthesized via nucleophilic aromatic substitution or multi-step halogenation. A common approach involves refluxing intermediates (e.g., substituted benzaldehydes) with halogenating agents in solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid). For example, fluorination steps may require high-pressure conditions with HF catalysts, while trichloromethoxy groups can be introduced via chlorination of methoxy precursors using molecular chlorine . Post-reaction purification typically involves reduced-pressure distillation, crystallization (water-ethanol mixtures), and filtration, yielding light-colored solids with moderate efficiency (e.g., 65% yield reported for analogous triazole derivatives) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Melting Point (m.p.) Analysis : Determines purity (e.g., target range 139–143°C for related compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR to confirm substituent positions and fluorine integration.

- HPLC : Assess purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 211.47 g/mol for (trichloromethoxy)benzene derivatives) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline forms .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. Avoid moisture and incompatible materials (e.g., strong oxidizers). Stability tests for similar halogenated aromatics indicate degradation risks at >25°C, particularly hydrolysis of the trichloromethoxy group .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, fume hood) due to potential toxicity.

- Monitor for acute toxicity (reported LD50 >2,000 mg/kg in related compounds) and mutagenicity (negative in Ames tests for analogous structures) .

- First-aid measures: Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. What regulatory classifications apply to this compound?

Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) but lacks full hazard classification due to insufficient data. Compliance with GHS labeling and industrial-use restrictions is advised .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

Strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or phosphine ligands to enhance fluorination efficiency .

- Solvent Optimization : Replace DMSO with polar aprotic solvents (e.g., DMF) to improve reaction kinetics.

- Stepwise Halogenation : Sequential introduction of fluorine and trichloromethoxy groups to reduce side reactions .

Q. How can researchers assess its potential biological activity?

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or DPPH radical scavenging for antioxidant potential .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values.

- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How should contradictory data (e.g., varying melting points) be resolved?

Q. What environmental impact assessments are relevant?

Q. How can computational modeling aid in studying this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.